Ethyl 4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-A]quinoxaline-1-carboxylate
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Overview
Description
Ethyl 4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-A]quinoxaline-1-carboxylate is a chemical compound belonging to the quinoxaline derivatives family. Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse pharmaceutical and industrial applications. This compound, in particular, has garnered attention due to its potential biological and medicinal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-A]quinoxaline-1-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the cyclization of a suitable precursor with a triazole derivative under acidic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to maintain precise temperature and pressure conditions. The use of catalysts and solvents is optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-A]quinoxaline-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using amines or other nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, Ethyl 4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-A]quinoxaline-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential antimicrobial and antiviral properties. It has shown promise in inhibiting the growth of various pathogens.
Medicine: The compound has been investigated for its potential use in the treatment of diseases. Its ability to intercalate DNA suggests it could be used as an anticancer agent[_{{{CITATION{{{_3{[1,2,4]Triazolo [4,3-a]quinoxaline and [1,2,4]triazolo 4,3-a ....
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which Ethyl 4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-A]quinoxaline-1-carboxylate exerts its effects involves intercalation into DNA[_{{{CITATION{{{_3{[1,2,4]Triazolo [4,3-a]quinoxaline and [1,2,4]triazolo 4,3-a .... This intercalation disrupts the normal function of DNA, leading to cell death. The compound targets various molecular pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Quinoxaline: The parent compound from which Ethyl 4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-A]quinoxaline-1-carboxylate is derived.
[1,2,4]Triazolo[4,3-a]quinoxaline: A closely related compound with similar biological activities.
Olaquindox: A quinoxaline derivative used as an antibiotic.
Uniqueness: this compound stands out due to its specific chemical structure, which allows for unique interactions with biological targets. Its ability to intercalate DNA and disrupt cellular processes makes it distinct from other quinoxaline derivatives.
Properties
IUPAC Name |
ethyl 4-oxo-5H-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3/c1-2-19-12(18)10-15-14-9-11(17)13-7-5-3-4-6-8(7)16(9)10/h3-6H,2H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJNTWDCTVUSGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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